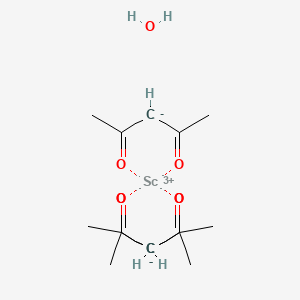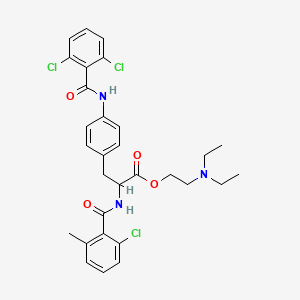![molecular formula C13H16O8 B15129950 [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate](/img/structure/B15129950.png)
[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It appears as a colorless crystalline powder and is soluble in water and some organic solvents like methanol and ethanol . This compound is known for its various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Hydroxybenzoyl)glucose can be synthesized through the reaction of benzoyl chloride with glucose, followed by an esterification reaction . The reaction typically involves the use of a base such as pyridine to facilitate the esterification process.
Industrial Production Methods: Industrial production of 1-(4-Hydroxybenzoyl)glucose involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Hydroxybenzoyl)glucose undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoyl glucose derivatives.
Aplicaciones Científicas De Investigación
1-(4-Hydroxybenzoyl)glucose has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of cosmetics and pharmaceuticals due to its preservative properties
Mecanismo De Acción
The mechanism of action of 1-(4-Hydroxybenzoyl)glucose involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it can inhibit amine oxidase, leading to reduced oxidative deamination of neurotransmitters .
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: Shares similar structural features but lacks the glucose moiety.
1-O-feruloyl-beta-D-glucose: Another glucose ester with different substituents.
1-O-caffeoyl-beta-D-glucose: Similar structure with a caffeoyl group instead of a hydroxybenzoyl group.
Uniqueness: 1-(4-Hydroxybenzoyl)glucose is unique due to its specific combination of a hydroxybenzoyl group and a glucose moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in unique chemical reactions and exhibit specific biological activities not seen in its analogs .
Propiedades
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-1-3-7(15)4-2-6/h1-4,8-11,13-18H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTGDGASXRARSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2C(C(C(C(O2)CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-4-methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B15129876.png)
![(2,3,8,15-Tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl) acetate](/img/structure/B15129883.png)
![Pyrazolo[1,5-a]pyridin-7-ol](/img/structure/B15129898.png)
![8-(2,4-Dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-10-(3-methylbut-2-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B15129901.png)


![17-Acetyl-12-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15129925.png)
![[4-(6-Aminopurin-9-yl)-2-phenyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaborol-6-yl]methanol](/img/structure/B15129927.png)
![benzyl 5-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoate](/img/structure/B15129932.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15129943.png)

